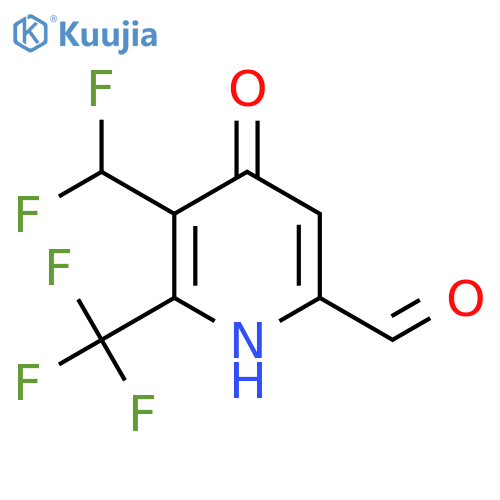Cas no 1804867-95-5 (3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde)

1804867-95-5 structure
商品名:3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
CAS番号:1804867-95-5
MF:C8H4F5NO2
メガワット:241.114879608154
CID:4890440
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H4F5NO2/c9-7(10)5-4(16)1-3(2-15)14-6(5)8(11,12)13/h1-2,7H,(H,14,16)
- InChIKey: DXUNQUXAZRRORQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(F)F)C(C=C(C=O)N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 394
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026199-1g |
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1804867-95-5 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
| Alichem | A029026199-250mg |
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1804867-95-5 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029026199-500mg |
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde |
1804867-95-5 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
1804867-95-5 (3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
